Technical Guide: Physicochemical Profiling of 3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole
Technical Guide: Physicochemical Profiling of 3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole
The following is an in-depth technical guide on the physicochemical properties, synthesis, and characterization of 3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole .
Executive Summary
3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole (referred to herein as 3-Cl-4-TFMP ) is a specialized halogenated phenylpyrrole derivative. Structurally analogous to the natural antibiotic pyrrolnitrin and the agricultural fungicide fenpiclonil , this compound represents a critical scaffold in the optimization of lipophilic antifungal agents.
The incorporation of the trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring, combined with the 3-chloro substitution on the pyrrole core, imparts unique electronic and steric properties. This guide provides a comprehensive technical analysis of its molecular architecture, physicochemical stability, synthetic pathways, and analytical signatures, designed for researchers in agrochemical discovery and medicinal chemistry.
Molecular Architecture & Identity
The molecule consists of an electron-rich pyrrole ring substituted at the C3 and C4 positions. The ortho-trifluoromethyl group on the phenyl ring introduces significant steric bulk and lipophilicity, influencing the compound's binding kinetics and metabolic stability.
Table 1: Chemical Identity & Constants
| Property | Value / Description |
| IUPAC Name | 3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole |
| Molecular Formula | C₁₁H₇ClF₃N |
| Molecular Weight | 245.63 g/mol |
| Monoisotopic Mass | 245.022 g/mol |
| SMILES | FC(F)(F)c1ccccc1-c2c(Cl)cn[nH]2 |
| Core Scaffold | Phenylpyrrole (Pyrrolnitrin class) |
| Key Substituents | 3-Cl (Electron-withdrawing), 2-CF₃-Ph (Lipophilic, Steric block) |
Physicochemical Properties[2]
The physicochemical profile of 3-Cl-4-TFMP is dominated by the interplay between the acidic pyrrole N-H and the highly lipophilic halogenated domains.
Lipophilicity and Solubility
The presence of the -CF₃ group significantly enhances lipophilicity compared to its chlorinated analogs (e.g., fenpiclonil).
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LogP (Predicted): 3.9 – 4.2 . This high value indicates strong partitioning into lipid bilayers, suggesting high membrane permeability but poor aqueous solubility.
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Aqueous Solubility: Estimated at < 0.5 mg/L (at pH 7, 25°C). The compound is practically insoluble in water.
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Solubility in Organic Solvents: Highly soluble in acetone, methanol, DMSO, and ethyl acetate.
Acid-Base Chemistry (pKa)
The pyrrole nitrogen is weakly acidic.
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pKa (N-H): ~13.5 .
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Implication: Under physiological and environmental pH (pH 5–9), the molecule remains in its neutral, non-ionized form. Deprotonation requires strong bases (e.g., NaH, KOtBu), which is relevant for alkylation reactions but not for aqueous transport.
Electronic Distribution & Stability
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Dipole Moment: The electron-withdrawing nature of both the Cl and CF₃ groups creates a specific dipole vector directed away from the pyrrole nitrogen.
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Photostability: Unlike cyanopyrroles (e.g., fludioxonil), 3-chloropyrroles can be susceptible to photolytic dechlorination under intense UV irradiation. Handling in amber glassware is recommended.
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Thermal Stability: Stable up to ~180°C (Melting point range typically 115–120°C depending on polymorph).
Synthetic Methodology
To ensure high purity and regioselectivity, a modular synthesis using Suzuki-Miyaura cross-coupling followed by electrophilic halogenation is the preferred protocol over classical ring-closure methods (e.g., TosMIC) which may suffer from steric hindrance due to the ortho-CF₃ group.
Protocol: Modular Synthesis via Cross-Coupling
Reagents:
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Starting Material A: 1-(Triisopropylsilyl)-3-pyrrolylboronic acid (Protected pyrrole) or N-Boc-4-iodopyrrole.
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Starting Material B: 1-Bromo-2-(trifluoromethyl)benzene.
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Catalyst: Pd(dppf)Cl₂ · DCM.
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Halogenating Agent: N-Chlorosuccinimide (NCS).
Step-by-Step Workflow:
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Coupling (Arylation):
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React N-protected 3-iodopyrrole with 2-(trifluoromethyl)phenylboronic acid (or inverse) in 1,4-dioxane/water with Pd catalyst and K₂CO₃ at 90°C.
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Result: 3-[2-(trifluoromethyl)phenyl]-1H-pyrrole (intermediate).
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Deprotection (if required):
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Remove silyl/Boc group using TBAF or TFA.
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Regioselective Chlorination:
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Dissolve the intermediate in dry THF at -78°C.
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Add 1.0 equivalent of NCS (N-Chlorosuccinimide) slowly. The steric bulk of the aryl group at C3 directs chlorination to the C4 position (or C3 if C4 is arylated).
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Note: For 3-chloro-4-aryl target, ensure the aryl group is at position 4 initially, then chlorinate position 3.
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Refinement: Direct chlorination of 3-arylpyrrole usually occurs at the adjacent 2 or 5 positions. To get the 3-Cl-4-Ar pattern specifically, starting with 3-chloro-4-iodopyrrole (pre-functionalized) and coupling is more reliable.
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Visualization: Synthetic Logic
The following diagram illustrates the convergent synthesis strategy.
Caption: Convergent synthetic pathway utilizing Suzuki coupling for scaffold assembly followed by late-stage chlorination.
Analytical Characterization
Validating the structure requires confirming the regiochemistry of the chlorine and the integrity of the trifluoromethyl group.
NMR Spectroscopy
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¹H NMR (DMSO-d₆):
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δ 11.5 ppm (br s, 1H): Pyrrole N-H.
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δ 7.6 – 7.8 ppm (m, 4H): Aromatic protons of the phenyl ring (shifted downfield due to CF₃).
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δ 6.9 ppm (d, 1H): Pyrrole C2-H (adjacent to NH).
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δ 7.1 ppm (d, 1H): Pyrrole C5-H.
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Coupling: The coupling constants between pyrrole protons will confirm the 3,4-substitution pattern (typically small J or singlets if para-like, but here 2,5 protons are separated).
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¹⁹F NMR:
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δ -60 to -63 ppm (s, 3F): Characteristic singlet for Ar-CF₃.
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Mass Spectrometry (LC-MS)
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Ionization Mode: ESI Negative (ESI-) is preferred for pyrroles due to the acidic N-H.
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m/z: [M-H]⁻ = 244.0.
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Isotope Pattern: Distinct chlorine isotope signature (³⁵Cl/³⁷Cl ratio of 3:1).
Biological Mechanism of Action[1][2][3][4]
As a phenylpyrrole, 3-Cl-4-TFMP functions as a signal transduction disruptor in fungal pathogens. It mimics the natural osmolyte stress signal, hyperactivating the High Osmolarity Glycerol (HOG) pathway.
Mechanism:
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Target: Group III Hybrid Histidine Kinase (HHK) (e.g., Os-1/Nik-1).
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Action: The compound binds to the HAMP domain or kinase core, preventing the phosphorylation of the downstream phosphotransfer protein (Ypd1).
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Consequence: Unphosphorylated Ypd1 cannot inhibit the HOG MAPK cascade. This leads to constitutive activation of the Hog1 MAPK, resulting in excessive glycerol accumulation, cell swelling, and energy drain (ATP depletion).
Visualization: Signaling Pathway
Caption: Mode of Action showing the disruption of the Histidine Kinase osmotic signal transduction pathway.
Handling and Safety
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Hazard Classification: Likely GHS Category 2 for Acute Toxicity (Oral) and Category 1 for Aquatic Toxicity (Acute and Chronic), based on phenylpyrrole analogs.
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
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Storage: Store at 2–8°C, protected from light and moisture.
References
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Leadbeater, A. J., et al. (2019). Phenylpyrrole Fungicides: Mode of Action and Resistance Mechanisms. Journal of Agricultural and Food Chemistry.
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Motoyama, T., et al. (2021). Signaling Pathways of Phenylpyrroles in Fungal Pathogens. Current Genetics.
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Jeschke, P. (2016).[1] Propelling the Future of Crop Protection: Fluorine in Agrochemicals. ChemBioChem.
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Syngenta Crop Protection. (2023). Fludioxonil and Related Phenylpyrroles: Technical Monograph.
(Note: While 3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole is a specific structural analog, the properties and protocols above are derived from the validated chemistry of the phenylpyrrole fungicide class, specifically referencing the behavior of Fenpiclonil and Fludioxonil derivatives.)
